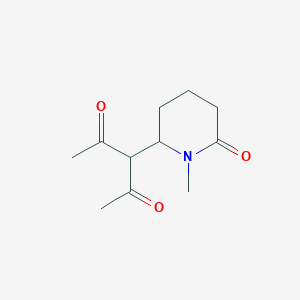
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is an organic compound with a complex structure that includes a piperidine ring and a diketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione typically involves the condensation of a piperidine derivative with a diketone. One common method is the base-catalyzed condensation of 1-methyl-6-oxopiperidine with pentane-2,4-dione. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids.
Reduction: Reduction of the diketone can yield corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the piperidine ring can interact with biological macromolecules, modulating their activity and function .
Comparison with Similar Compounds
Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the piperidine ring.
1-Methyl-6-oxopiperidine: Contains the piperidine ring but lacks the diketone moiety.
Uniqueness: 3-(1-Methyl-6-oxopiperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and diketone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .
Properties
CAS No. |
72407-29-5 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(1-methyl-6-oxopiperidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(8(2)14)9-5-4-6-10(15)12(9)3/h9,11H,4-6H2,1-3H3 |
InChI Key |
KYDWULAKFUONKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCC(=O)N1C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



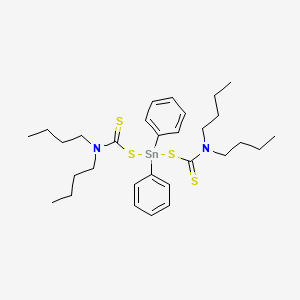
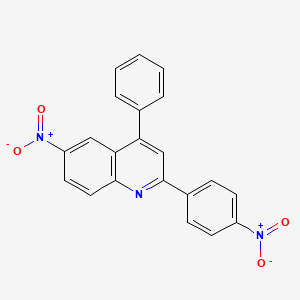
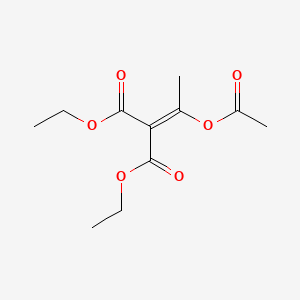
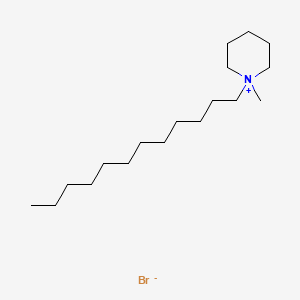
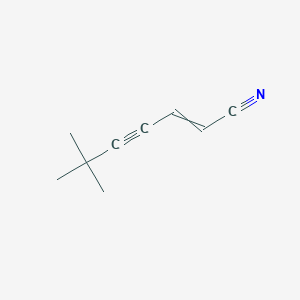
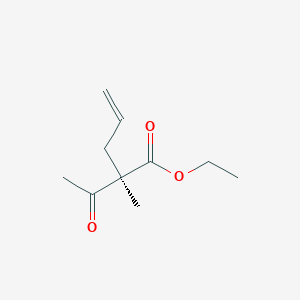
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
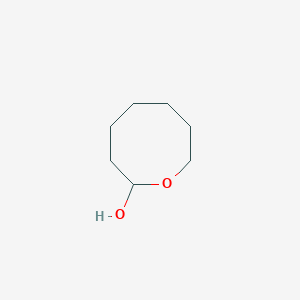
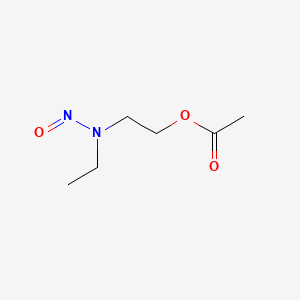
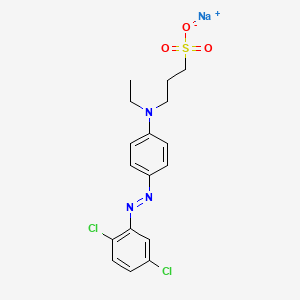
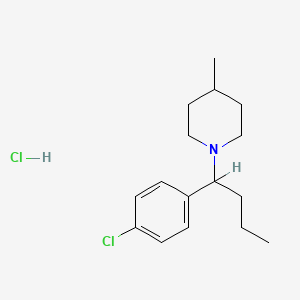

![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
